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Compound of Interest |

N-(4-Chloro-2-
Compound Name:
methoxyphenyl)acetamide

CAS No.: 86412-57-9

Cat. No.: B033465

. J

Executive Summary

N-(4-Chloro-2-methoxyphenyl)acetamide (CAS: Not widely listed as a commodity chemical;
related to CAS 93-50-5 via hydrolysis) is a substituted acetanilide used primarily as an
intermediate in the synthesis of pharmaceuticals (e.g., CXCR2 antagonists) and
agrochemicals.

Its toxicological profile is dominated by its metabolic conversion to 4-chloro-2-methoxyaniline.
Unlike its structural analog 4-chloro-o-toluidine (a known Group 2A carcinogen), the presence
of the methoxy group introduces alternative metabolic clearance pathways (O-demethylation)
that may mitigate genotoxic potency. However, the compound remains a Category 4 Acute
Toxin and a Skin Sensitizer, with a latent potential to induce methemoglobinemia typical of
aniline derivatives.

Chemical Identity & Physicochemical Determinants

Understanding the physicochemical properties is prerequisite to predicting bioavailability and
barrier crossing.
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Parameter Value | Description Relevance to Toxicology
N-(4-Chloro-2- ) ) -
IUPAC Name _ Unambiguous identification.
methoxyphenyl)acetamide
4'-Chloro-2'-
N Search keys for read-across
Synonyms methoxyacetanilide; N-Acetyl-

4-chloro-2-anisidine

data.

Molecular Formula CoH10CINO2 MW = 199.63 g/mol .
Moderate lipophilicity; indicates
LogP (Predicted) ~1.8-2.2 high oral bioavailability and

potential for dermal absorption.

Solubility

Low in water; soluble in
DMSO, Methanol

Limits aqueous formulation;
requires organic solvents for in

vitro assays.

Electronic Effect

Methoxy (+M effect); Chloro (-
I, +M effect)

The electron-donating methoxy
group activates the ring,
influencing metabolic oxidation

rates.

Metabolic Fate & Bioactivation Mechanisms

The toxicity of this acetamide is not intrinsic but metabolically driven. The compound acts as a

"delivery system" for the free aniline.

Primary Hydrolysis (The Gateway Step)

Upon ingestion, hepatic arylacetamide deacetylases and carboxylesterases rapidly hydrolyze

the amide bond.

o Substrate: N-(4-Chloro-2-methoxyphenyl)acetamide

e Product:4-Chloro-2-methoxyaniline (CAS 93-50-5) + Acetic Acid.

e Implication: The toxicity profile effectively mirrors that of 4-chloro-2-methoxyaniline.
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Divergent Metabolism: Toxification vs. Detoxification

Once the free aniline is released, it faces two competing pathways. The balance between these

dictates the genotoxic risk.

 Toxification (N-Oxidation): CYP450 enzymes (primarily CYP1A2/2E1) oxidize the amine to
an N-hydroxylamine. This metabolite can be esterified (by NAT/SULT) to form an unstable
nitrenium ion, which covalently binds to DNA (guanine adducts).

o Detoxification (O-Demethylation): The methoxy group provides a "safety valve." CYP
enzymes can O-demethylate the compound to 4-chloro-2-hydroxyaniline (a phenol). Phenols
are rapidly conjugated (glucuronidation/sulfation) and excreted, bypassing the formation of
DNA-reactive nitrenium ions.

Visualization: Metabolic Pathways
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Figure 1: Divergent metabolic fate. The O-demethylation pathway (green) competes with N-
oxidation (red), potentially reducing genotoxic risk compared to methyl-analogs.

Toxicological Profile
Acute Toxicity[1][2]

e Oral LD50 (Rat): Estimated at 500 — 1000 mg/kg (Based on 4-chloro-2-methoxyaniline data).
o Classification: GHS Category 4 (Harmful if swallowed).

e Mechanism: Central nervous system depression and potential interference with oxygen

transport.
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Hematotoxicity (Methemoglobinemia)

Like all aniline derivatives, the N-hydroxy metabolite can oxidize ferrous heme (Fe2*) to ferric
heme (Fe3*), creating methemoglobin.

e Risk Level: Moderate.
 Clinical Sign: Cyanosis (blue skin/lips) at high exposure levels.

o Biomarker: Blood MetHb levels.

Genotoxicity & Carcinogenicity (The "Methyl vs.
Methoxy" Nuance)

This is the most critical section for drug development risk assessment.
 Structural Alert: Aromatic amine.[1]
o Ames Test Prediction: Likely Negative or Weakly Positive (Strain dependent).

o Explanation: Research indicates that while 4-chloro-o-toluidine (methyl group) is a potent
mutagen, the 4-chloro-2-methoxyaniline is often Ames negative. The electron-donating
methoxy group, while activating the ring, may stabilize the nitrenium ion differently or favor
the O-demethylation detoxification pathway described above.

» Carcinogenicity Status: Not listed by IARC, NTP, or ACGIH as a carcinogen (unlike its methyl
analog).

e QSAR Insight: Chlorination at the para position combined with ortho methoxy substitution
often disrupts the planarity required for DNA intercalation or destabilizes the reactive
intermediate sufficiently to reduce mutagenic potency compared to the ortho-methyl analog.

Skin Sensitization[4]

» Classification:Skin Sensitizer Category 1 (H317).

» Mechanism: The aniline metabolite can act as a hapten, binding to skin proteins (Langerhans
cells) via nucleophilic attack, triggering a T-cell mediated immune response (Allergic Contact
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Dermatitis).

Occupational Health & Safety (OEL & PDE)

For internal risk management in a pharmaceutical setting, a Permitted Daily Exposure (PDE)
should be calculated.

Derivation Logic (Default Approach)

In the absence of a chronic NOAEL, use the Read-Across approach from 4-chloro-2-
methoxyaniline.

o Point of Departure (PoD): LD50 ~500 mg/kg (Acute data only is weak, so we apply large
safety factors).

o Safety Factors (F):

[¢]

F1 (Species extrapolation): 5

[e]

F2 (Inter-individual variability): 10

o

F3 (Short-term to Chronic): 10

[¢]

F4 (Severe toxicity/Carcinogenicity potential): 10 (Precautionary due to aniline structure).

[¢]

Total Composite Factor: ~5000
» Calculation:

Using a conservative estimated NOAEL of 10 mg/kg/day (derived from sub-acute studies of
similar anilines):

e OEL Estimation:
Note: This is a provisional limit. Handling should utilize containment (OEB 3/4).

Analytical Methodologies

To validate safety, specific detection methods are required.
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o Detection Limit
Method Application Notes
(LOD)

HPLC-UV (254 nm) Purity/Assay ~0.05% Standard QC method.

Required for
genotoxic impurity
(GTI) screening in
) drug substances.

LC-MS/MS Trace Impurity <1 ppm )
Monitor for the mass
of the parent (199.6)
and the free aniline

(157.6).

Suitable if the

compound is volatile
GC-FID/MS Residual Solvents ~10 ppm enough, though

derivatization may be

needed for the aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. storage.imrpress.com [storage.imrpress.com]

» To cite this document: BenchChem. [Technical Guide: Toxicity Profile of N-(4-Chloro-2-
methoxyphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033465#toxicity-profile-of-n-4-chloro-2-
methoxyphenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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